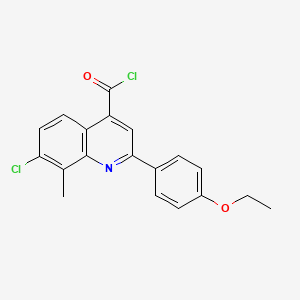
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine
Mechanism of Action
Mode of Action
Quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling. The exact mode of action would depend on the compound’s structure and its specific targets .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their targets. For example, some quinoline derivatives have been found to have antimicrobial activity, potentially affecting the biochemical pathways of bacteria .
Result of Action
The molecular and cellular effects of quinoline derivatives can include changes in cell signaling, enzyme activity, and gene expression, depending on the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps for this compound may include:
Formation of the quinoline core via Skraup synthesis.
Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
Chlorination at the 7-position.
Methylation at the 8-position.
Conversion of the carboxylic acid group to the carbonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to more complex derivatives.
Reduction: Reduction reactions can reduce the quinoline core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution typically uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinone derivatives, hydroxylated quinolines.
Reduction: Reduced quinoline derivatives, such as dihydroquinolines.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, quinoline derivatives are known for their antimicrobial and antifungal properties. This compound could be studied for its potential biological activity and used in the development of new drugs.
Medicine: Quinoline derivatives have been explored for their medicinal properties, including antimalarial, anticancer, and anti-inflammatory activities. This compound could be investigated for its therapeutic potential in these areas.
Industry: In the chemical industry, quinoline derivatives are used in the production of dyes, pigments, and other fine chemicals. This compound could be utilized in the synthesis of such products.
Comparison with Similar Compounds
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
7-chloro-3-(4-ethoxyphenyl)-2-methylquinazolin-4-one
2-chloro-N-(4-ethoxyphenyl)acetamide
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness: 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern and functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKRGVIPNRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168793 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-72-8 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



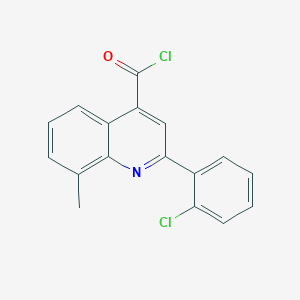

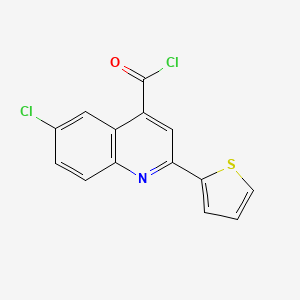
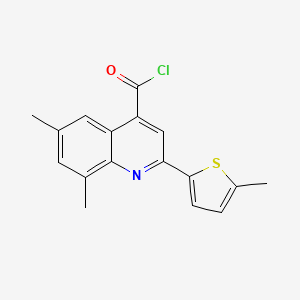
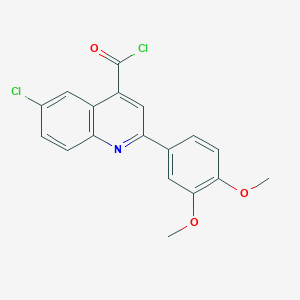
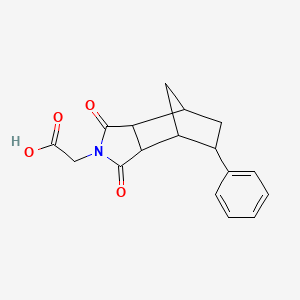
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)
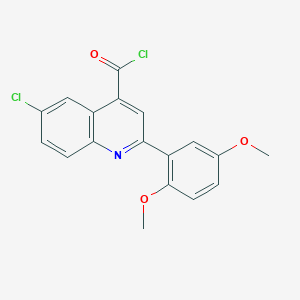
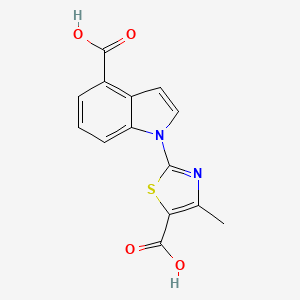
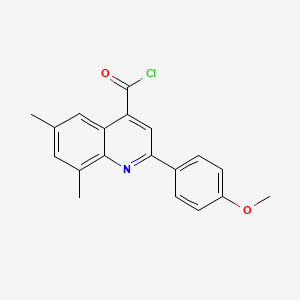
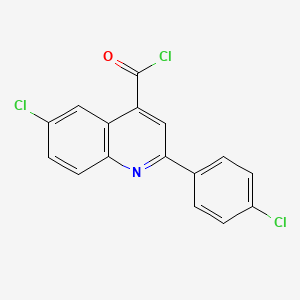
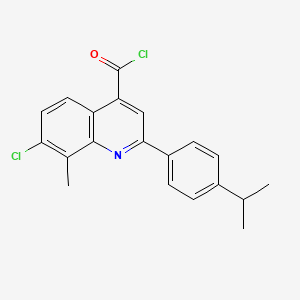
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)
